molecular formula C22H18N2 B193702 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- CAS No. 91679-37-7

1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-

Cat. No.: B193702
CAS No.: 91679-37-7
M. Wt: 310.4 g/mol
InChI Key: IHKJGUSMXFFXBB-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, a protocol involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure settings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Imidazole derivatives are used in the production of dyes, pigments, and other industrial materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- include other imidazole derivatives, such as:

  • 1H-Imidazole, 4-phenylmethyl-
  • 1H-Imidazole, 4-(4-biphenylmethyl)-
  • 1H-Imidazole, 4-(4-phenylphenylmethyl)-

Uniqueness

The uniqueness of 1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)- lies in its specific structure, which includes a biphenyl group attached to the imidazole ring.

Properties

IUPAC Name

5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKJGUSMXFFXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586251
Record name 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91679-37-7
Record name 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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